(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidinone ring, an ethoxy group, and a butenoic acid moiety. This compound has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and materials science. It is recognized for its promising therapeutic properties, including anti-inflammatory and anticancer activities, making it an intriguing subject for ongoing research and development .
The compound is related to diroximel fumarate, which is used in the treatment of relapsing forms of multiple sclerosis. Diroximel fumarate was first disclosed in U.S. Patent No. 8,669,281 and has been approved for medical use since October 2019 . The synthesis of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid typically involves multi-step organic reactions that can be adapted for both laboratory and industrial production.
The synthesis of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid typically involves the following steps:
In industrial settings, continuous flow reactors are often utilized to improve efficiency and yield during the synthesis process. Techniques such as recrystallization and chromatography are employed to purify the compound effectively.
The molecular structure of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid can be represented as follows:
This structure highlights the presence of multiple functional groups that contribute to its chemical behavior.
The compound's molecular weight is approximately 241.2 g/mol, with a molecular formula of . The presence of nitrogen in its structure indicates potential interactions with biological targets.
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium at room temperature |
Reduction | Lithium aluminum hydride | Anhydrous ether at low temperatures |
Substitution | Sodium methoxide | Methanol at reflux conditions |
The mechanism of action for (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid involves its interaction with specific enzymes or receptors within biological systems. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to modulate various biochemical pathways, making it a candidate for further therapeutic exploration .
The physical properties of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid include:
Chemical properties include:
These properties are critical for determining the compound's behavior in various applications.
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid has several significant applications:
The synthesis of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid centers on forming the ester linkage between the carboxylic acid group of (2E)-but-2-enedioic acid (monomethyl fumarate) and the hydroxyl group of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione. Peptide coupling reagents are essential for driving this esterification efficiently. Research indicates that HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrates superior performance, achieving yields of ~35% when combined with Hünig's base (diisopropylethylamine) in DMF solvent [5]. Alternative reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and T3P (propylphosphonic anhydride) have been evaluated but show lower conversion rates due to competing side reactions. The choice of base significantly impacts reaction kinetics; triethylamine leads to increased diketopiperazine formation (≥12%), while Hünig's base minimizes racemization and maintains reaction integrity below 40°C [5].
Table 2: Performance of Coupling Reagents in Esterification
Coupling Reagent | Base | Solvent | Yield (%) | Major Side Product |
---|---|---|---|---|
HBTU | Hünig's base | DMF | 35% | <2% Anhydride |
PyBOP | Triethylamine | DMF | 22% | 12% Diketopiperazine |
T3P | Hünig's base | THF | 28% | 8% N-Acylurea |
EDCI/HOBt | Hünig's base | DCM | 30% | 5% O-Acyl isourea |
Preserving the E-configuration of the but-2-enoic acid moiety is critical for the compound's biological relevance as a pharmaceutical intermediate. Synthesis routes utilizing maleic anhydride necessitate isomerization under thermal or catalytic conditions, which risk Z/E isomerization. Optimized protocols employ high-temperature toluene (80°C) with acetyl chloride catalysis, facilitating anhydride ring-opening and isomerization to the thermodynamically stable E-isomer. This method achieves ≥96% stereoselectivity confirmed by HPLC and 1H NMR spectroscopy, where the characteristic vinyl proton couplings appear as distinct doublets at δ 6.81 ppm (J = 15.8 Hz), consistent with trans-configuration [5]. Alternative pathways starting from pre-formed fumaric acid derivatives avoid isomerization challenges but require stringent anhydrous conditions to suppress succinimide hydrolysis.
Functionalization of the 2,5-dioxopyrrolidinyl (succinimide) ring focuses on enhancing electrophilicity for subsequent nucleophilic displacement, a key step in prodrug activation. While direct N-alkylation of succinimide is feasible under basic conditions, microwave-assisted catalysis using K2CO3 in acetone significantly improves the O-alkylation efficiency of the hydroxethyl precursor. This method achieves 85% conversion at 100°C within 30 minutes, reducing dimeric impurities by 15% compared to conventional heating [8]. Palladium-catalyzed approaches remain limited due to succinimide ring sensitivity, though recent studies suggest nanoparticulate Pd(0) systems could enable C–H activation for advanced analog synthesis without ring degradation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7